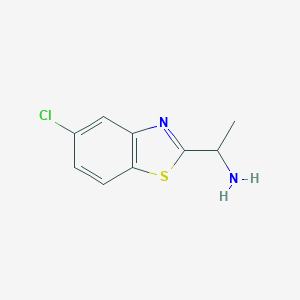![molecular formula C20H22N2O2 B067471 Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 167484-18-6](/img/structure/B67471.png)
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Spiro compounds, including Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, are synthesized through various methods, including diastereoselective syntheses and multicomponent reactions. A noted synthesis approach involves AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides to access spiro carbamate derivatives diastereoselectively (Liang et al., 2020). Another efficient route described is the reaction of isatin with specific reagents under reflux conditions to yield carboxylate derivatives (Alizadeh & Mokhtari, 2011).
Molecular Structure Analysis
The molecular structure of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and related derivatives is characterized by the presence of the spiro[indoline-3,4'-piperidine] scaffold, which is central to its chemical properties and reactivity. This scaffold's formation is typically observed through intramolecular cyclization reactions, highlighting its versatility in synthetic chemistry.
Chemical Reactions and Properties
Chemical reactions involving Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate often focus on its functionalization and the exploration of its reactivity towards various reagents. For instance, its synthesis involves capturing spiroindoleninium intermediates efficiently with carbamates, demonstrating its reactive nature and the potential for creating diverse molecular structures (Liang et al., 2020).
Physical Properties Analysis
While specific studies on the physical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate are not directly mentioned, compounds of this nature typically exhibit unique physicochemical characteristics due to their complex molecular architecture. These properties are essential for understanding their solubility, stability, and overall behavior in various environments.
Chemical Properties Analysis
The chemical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives are influenced by their structural scaffold. This includes their reactivity with different chemical reagents, the potential for further functionalization, and their role in facilitating various chemical transformations. The compound's ability to participate in multicomponent reactions highlights its chemical versatility and utility in synthetic organic chemistry (Alizadeh & Mokhtari, 2011).
Applications De Recherche Scientifique
-
Synthesis of Spiroindole and Spirooxindole Scaffolds
- Application: These compounds are important in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Method: Various synthetic procedures have been introduced over the past decades .
- Results: The inherent three-dimensional nature and ability to project functionalities in all three dimensions make them biological targets .
-
- Application: An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .
- Method: The use of water as the sole solvent improves the reaction efficiency as well as chemoselectivity .
- Results: This environmentally friendly strategy provides the first facile access to spiro(indoline-2,3′-hydropyridazine) scaffolds .
-
Formation of Tetralin-Fused Spirooxindoles
- Application: The formation of tetralin-fused spirooxindoles is a significant process in organic chemistry .
- Method: This process involves Lewis acid-catalyzed C (sp 3)–H bond functionalization .
- Results: The process results in the formation of tetralin-fused spirooxindoles with excellent diastereoselectivity .
-
Production of Spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Application: These compounds are structurally diverse spirooxindole scaffolds .
- Method: The production involves a three-component condensation of isatin, 5-aminopyrazole, and 1,3-dicarbonyl .
- Results: This method provides an easy, efficient, and environmentally benign way to produce these compounds .
-
Spiroindole and Spirooxindole in Drug Design
- Application: Spiroindole and spirooxindole scaffolds are very important in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Method: Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives .
- Results: Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
-
Spirocyclic Systems in Medicine Production
- Application: Spirocyclic systems can be used as synthetic precursors for the production of various types of medicines .
- Method: For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition, and Pteropodine and Isopteropodine dampen the operation of muscarinic serotonin receptors .
- Results: These spirocyclic systems have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Propriétés
IUPAC Name |
benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPGFXGJQIYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151979 | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
167484-18-6 | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167484-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

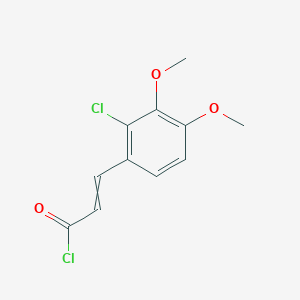
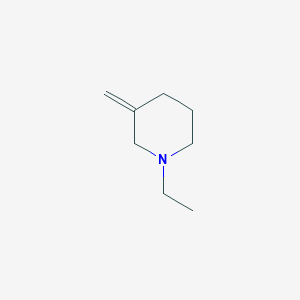

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
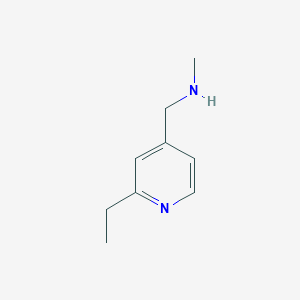
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
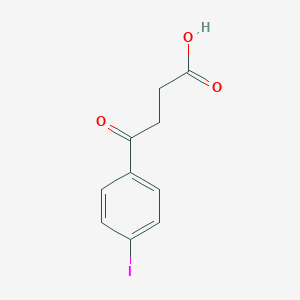

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

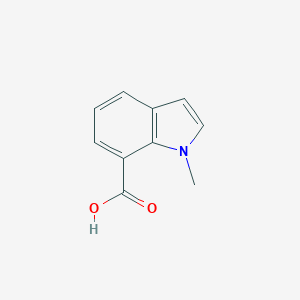
![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)
